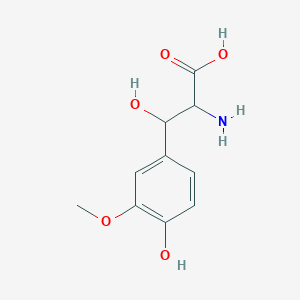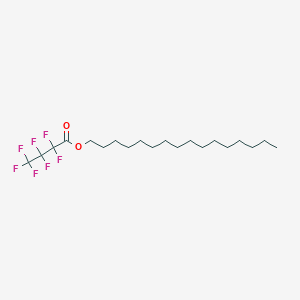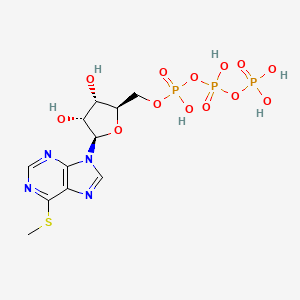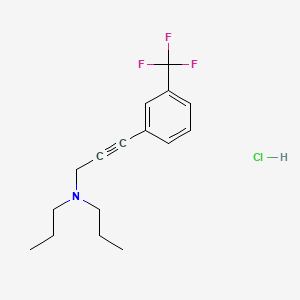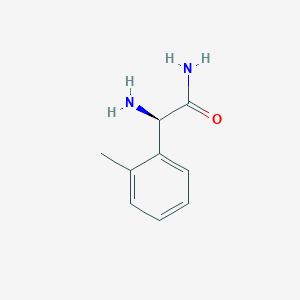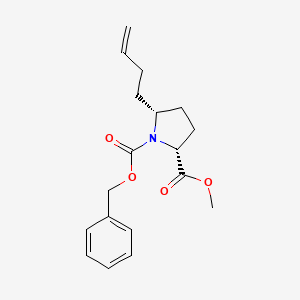![molecular formula C9H6F3NO2 B13415816 N-[3-(Trifluoroacetyl)phenyl]formamide CAS No. 79684-37-0](/img/structure/B13415816.png)
N-[3-(Trifluoroacetyl)phenyl]formamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(Trifluoroacetyl)phenyl]formamide is a chemical compound with the molecular formula C9H6F3NO2. It is known for its unique structural properties, which include a trifluoroacetyl group attached to a phenyl ring, and a formamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(Trifluoroacetyl)phenyl]formamide typically involves the formylation of aromatic amines. One efficient method includes the use of sulfonated rice husk ash (RHA-SO3H) as a solid acid catalyst. This catalyst promotes the reaction between aromatic amines and formic acid under solvent-free conditions, resulting in high yields and short reaction times .
Industrial Production Methods
Industrial production of this compound may involve similar catalytic processes, utilizing scalable and cost-effective methods. The use of solid acid catalysts like RHA-SO3H ensures that the process is environmentally friendly and economically viable .
Chemical Reactions Analysis
Types of Reactions
N-[3-(Trifluoroacetyl)phenyl]formamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the formamide group to an amine.
Substitution: The trifluoroacetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH3) and ammonia (NH3).
Major Products
The major products formed from these reactions include amines, carboxylic acids, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-[3-(Trifluoroacetyl)phenyl]formamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and reduced side effects.
Industry: The compound is utilized in the production of specialty chemicals and materials, including agrochemicals and polymers
Mechanism of Action
The mechanism of action of N-[3-(Trifluoroacetyl)phenyl]formamide involves its interaction with specific molecular targets and pathways. The trifluoroacetyl group enhances the compound’s reactivity, allowing it to form stable complexes with various enzymes and receptors. This interaction can modulate biological processes, leading to the observed pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
Formamide: A simpler compound with the formula CH3NO, used in various industrial applications.
Dimethylformamide: A derivative with two methyl groups, widely used as a solvent in organic synthesis.
N-(Trifluoroacetyl)-N’-(3-(Trifluoromethyl)phenyl)urea: Another trifluoroacetyl-containing compound with similar reactivity and applications.
Uniqueness
N-[3-(Trifluoroacetyl)phenyl]formamide is unique due to its specific structural features, which confer distinct chemical and biological properties.
Properties
CAS No. |
79684-37-0 |
|---|---|
Molecular Formula |
C9H6F3NO2 |
Molecular Weight |
217.14 g/mol |
IUPAC Name |
N-[3-(2,2,2-trifluoroacetyl)phenyl]formamide |
InChI |
InChI=1S/C9H6F3NO2/c10-9(11,12)8(15)6-2-1-3-7(4-6)13-5-14/h1-5H,(H,13,14) |
InChI Key |
WXGPEZZWZKCRAP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)NC=O)C(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Trimethyl-[[3-[[3-[(trimethylazaniumyl)methyl]phenyl]diazenyl]phenyl]methyl]azanium;iodide](/img/structure/B13415733.png)

